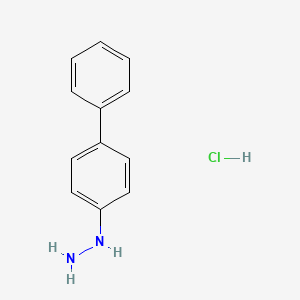

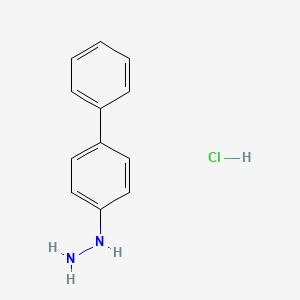

Biphenyl-4-YL-hydrazine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4-phenylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2.ClH/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,14H,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQVHDZKZQXXRTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20212946 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63543-02-2 | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063543022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 63543-02-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydrazine, (4-biphenylyl)-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20212946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of Biphenyl-4-YL-hydrazine hydrochloride?

A Comprehensive Technical Guide to Biphenyl-4-YL-hydrazine hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction: this compound is a versatile chemical compound valued for its role as a building block in organic synthesis and medicinal chemistry.[1] As a hydrazine derivative, it serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials.[1][2] Its biphenyl structure enhances both stability and reactivity, making it a compound of significant interest in the development of novel therapeutic agents, particularly anti-cancer drugs, as well as polymers and dyes.[1][2] This document provides an in-depth overview of its physical and chemical properties, experimental characterization protocols, and primary applications.

Chemical and Physical Properties

This compound is typically an off-white to light yellow or brown crystalline solid.[1][3][4] The hydrochloride salt form generally enhances its stability and solubility in polar solvents like water and alcohols compared to its free base.[3]

General and Physical Properties

The fundamental identifiers and physical characteristics of this compound are summarized below. Note that multiple CAS numbers are associated with this compound by different suppliers.

| Property | Value | Source(s) |

| IUPAC Name | (4-phenylphenyl)hydrazine;hydrochloride | [5][6] |

| Synonyms | 4-Biphenylhydrazine hydrochloride, [1,1'-Biphenyl]-4-ylhydrazine hydrochloride, N-Biphenyl-4-yl-hydrazinium chloride | [1][6] |

| CAS Number | 63543-02-2, 2217-77-8 | [1][3][5][6][7] |

| Molecular Formula | C₁₂H₁₃ClN₂ or C₁₂H₁₂N₂·HCl | [1][3][5][6][7] |

| Molecular Weight | 220.70 g/mol | [1][3][5][7] |

| Appearance | Off-white or beige solid[1]; Light yellow to brown solid[4]; Crystalline solid[3] | [1][3][4] |

| Melting Point | 213-214 °C | [4] |

| Solubility | Soluble in polar solvents such as water and alcohols.[3] | [3] |

| Storage Conditions | Store at 0-8 °C[1][8]; Store at 2-8°C under nitrogen[4] | [1][4][8] |

| Purity | ≥ 95% (NMR)[1], 97%[3] | [1][3] |

Chemical Structure and Reactivity

This compound possesses a hydrazine functional group attached to a biphenyl scaffold.[3] This structure is the basis for its utility in synthesis. The hydrochloride salt can be neutralized with a mild base to liberate the free hydrazine, which is a potent nucleophile.

Key reactions include:

-

Formation of Hydrazones: Reacts with aldehydes and ketones to form stable hydrazone derivatives, a crucial step in the synthesis of many heterocyclic compounds.[1]

-

Diazotization and Coupling: The hydrazine moiety can be used in diazotization reactions, expanding its utility in creating azo compounds, which are often used as dyes.[2]

-

Fischer Indole Synthesis: As a substituted hydrazine, it is a suitable precursor for the Fischer indole synthesis, a classic method for constructing indole rings, which are prevalent in pharmaceuticals.

The compound serves as a key intermediate in synthesizing complex molecules and is explored for creating new drugs due to its unique chemical structure.[1][2]

Experimental Protocols

The following sections detail generalized methodologies for the characterization and analysis of this compound, based on standard practices for similar organic compounds.

Purity and Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the chemical structure and assess the purity of the compound.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, given its solubility in polar solvents) in an NMR tube.

-

Data Acquisition: Record ¹H and ¹³C NMR spectra on a 300 MHz or 500 MHz spectrometer.[9][10]

-

Analysis:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the two phenyl rings and the hydrazine protons. The integration of these signals should correspond to the number of protons in the structure.

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons.

-

Purity Assessment: Purity can be estimated by comparing the integral of the compound's signals to those of a known internal standard with a precisely weighed mass.[1]

-

Melting Point Determination

The melting point is a key indicator of purity. A sharp melting range typically signifies a pure compound.

Methodology:

-

Sample Preparation: A small amount of the finely ground, dry crystalline solid is packed into a capillary tube.

-

Measurement: The capillary tube is placed in a melting point apparatus (e.g., a MEL-TEMP apparatus).[9]

-

Observation: The temperature is slowly increased, and the range from which the substance begins to melt until it becomes completely liquid is recorded. The observed range of 213-214 °C is indicative of high purity.[4]

Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[9]

-

Data Acquisition: The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Key expected vibrational bands include:

-

N-H stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the hydrazine group.

-

Aromatic C-H stretching: Signals typically appear just above 3000 cm⁻¹.

-

Aromatic C=C stretching: Sharp peaks in the 1450-1600 cm⁻¹ region.

-

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the exact mass of the molecule, confirming its elemental composition.

Methodology:

-

Sample Preparation: The sample is dissolved in a suitable solvent and introduced into the mass spectrometer, often using an electrospray ionization (ESI) source.[9]

-

Data Acquisition: The mass-to-charge ratio (m/z) is measured using a high-resolution instrument like a Time-of-Flight (TOF) analyzer.[9]

-

Analysis: The measured m/z for the parent ion [M+H]⁺ (the free base) should correspond closely to the calculated theoretical mass for C₁₂H₁₃N₂⁺, confirming the molecular formula.

Visualizations

General Synthetic Utility Workflow

The following diagram illustrates a typical synthetic pathway where this compound is used as a precursor to form a hydrazone, a common intermediate in drug synthesis.

Caption: General workflow for utilizing Biphenyl-4-YL-hydrazine HCl in synthesis.

Analytical Characterization Workflow

This diagram outlines the logical sequence of experiments to confirm the identity, structure, and purity of a synthesized batch of this compound.

Caption: Logical workflow for the analytical characterization of the compound.

Applications

This compound is a valuable reagent with diverse applications:

-

Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly in the development of anti-cancer agents where the biphenyl moiety can be involved in crucial biological interactions.[1][2]

-

Organic Synthesis: It is widely used for creating complex molecules and exploring new chemical pathways.[1]

-

Materials Science: The compound is utilized in producing polymers, resins, and dyes, contributing to the development of durable materials with specific properties.[1][2]

-

Analytical Chemistry: It can be employed in analytical methods, such as chromatography, to derivatize and identify other chemical substances.[1]

Safety and Handling

This compound and related hydrazine compounds are potent chemicals that require careful handling.

-

Hazards: While a specific Safety Data Sheet (SDS) for this exact compound can vary, related hydrazine hydrochlorides are classified as hazardous.[4] Potential hazards include being harmful if swallowed, toxic in contact with skin, causing skin irritation or severe burns, causing serious eye irritation or damage, and potentially causing respiratory irritation.[4][11][12]

-

Precautionary Measures:

-

Use only in a well-ventilated area or under a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[13]

-

Avoid breathing dust.[12]

-

Wash hands thoroughly after handling.[13]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place, often under an inert atmosphere like nitrogen.[4][12][13]

-

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 4. Hydrazine, (4-biphenylyl)-, hydrochloride | 63543-02-2 [amp.chemicalbook.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. pschemicals.com [pschemicals.com]

- 7. scbt.com [scbt.com]

- 8. chemimpex.com [chemimpex.com]

- 9. rsc.org [rsc.org]

- 10. rsc.org [rsc.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. lobachemie.com [lobachemie.com]

Biphenyl-4-yl-hydrazine Hydrochloride: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-yl-hydrazine hydrochloride is a pivotal chemical intermediate with significant applications in medicinal chemistry and organic synthesis. Its unique structural features make it a valuable building block for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of its chemical properties, molecular structure, and established applications, with a focus on experimental protocols and its role in relevant biological pathways.

Chemical and Physical Properties

This compound is an off-white to beige solid. While there has been some inconsistency in reporting, the most widely accepted Chemical Abstracts Service (CAS) number is 63543-02-2.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 63543-02-2 | [1][2] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [1] |

| Molecular Weight | 220.70 g/mol | [1] |

| IUPAC Name | (4-phenylphenyl)hydrazine;hydrochloride | [1] |

| Appearance | Off-white or beige solid | [3] |

| Synonyms | 4-Biphenylhydrazine hydrochloride, N-Biphenyl-4-yl-hydrazinium chloride, [1,1'-Biphenyl]-4-ylhydrazine hydrochloride | [1][3] |

Molecular Structure

The molecular structure of this compound consists of a biphenyl group, where two phenyl rings are connected by a single bond. A hydrazine group (-NHNH₂) is attached to the fourth carbon (para position) of one of the phenyl rings. The hydrochloride salt is formed by the protonation of the hydrazine group.

Applications in Organic Synthesis

This compound is a versatile reagent in organic chemistry, most notably for its use in the Fischer indole synthesis.[4] This reaction is a classic and widely used method for synthesizing indole ring systems, which are core structures in many pharmaceuticals.

Fischer Indole Synthesis

The Fischer indole synthesis involves the reaction of an arylhydrazine with an aldehyde or ketone in the presence of an acid catalyst to form an indole.[4][5]

Experimental Protocol: Synthesis of a Biphenyl-Substituted Indole

This protocol is a generalized procedure based on the principles of the Fischer indole synthesis.

Materials:

-

This compound

-

An appropriate ketone or aldehyde (e.g., cyclohexanone)

-

Acid catalyst (e.g., polyphosphoric acid, glacial acetic acid, or zinc chloride)

-

Solvent (e.g., ethanol, toluene)

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Hydrazone Formation:

-

Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol.

-

Add the chosen ketone or aldehyde (1.1 equivalents) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The resulting phenylhydrazone can be isolated by filtration if it precipitates, or the reaction mixture can be used directly in the next step.

-

-

Indolization:

-

To the phenylhydrazone, add the acid catalyst. For example, polyphosphoric acid can be used as both a catalyst and a solvent at elevated temperatures (e.g., 80-120 °C). Alternatively, a catalytic amount of zinc chloride in a high-boiling solvent like toluene can be used under reflux.

-

Heat the reaction mixture and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

-

Work-up and Purification:

-

Carefully quench the reaction by pouring it into a stirred mixture of ice and water.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

-

Role in Drug Development and Biological Activity

The biphenyl-hydrazine scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. It serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, including anti-cancer and antimicrobial agents.[3]

Synthesis of Bioactive Hydrazone Derivatives

This compound can be readily converted to various hydrazone derivatives, which have shown a range of biological activities. For instance, the condensation of biphenyl-4-carboxylic acid hydrazide (derived from the corresponding hydrazine) with various aldehydes has yielded hydrazones with antimicrobial properties.[6]

Precursor to Enzyme Inhibitors

Derivatives of biphenyl-4-yl-hydrazine have been investigated as inhibitors of various enzymes. For example, studies have shown that certain hydrazine derivatives can act as selective inhibitors of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.[7] Furthermore, biphenyl-4-yl-acrylohydroxamic acid derivatives have been synthesized and evaluated as histone deacetylase (HDAC) inhibitors, which are a class of anti-cancer agents.[8]

Signaling Pathway: HDAC Inhibition in Cancer Therapy

Histone deacetylases (HDACs) are enzymes that play a crucial role in the regulation of gene expression. In many cancers, HDACs are overexpressed, leading to the deacetylation of histones and other proteins, which in turn results in the silencing of tumor suppressor genes. HDAC inhibitors can reverse this effect, leading to the re-expression of these genes and subsequent cell cycle arrest, apoptosis, and inhibition of tumor growth.

Caption: Mechanism of action of biphenyl-derived HDAC inhibitors in cancer therapy.

Conclusion

This compound is a compound of considerable importance to the scientific research community. Its utility in the synthesis of complex heterocyclic structures like indoles, coupled with the demonstrated biological activity of its derivatives, ensures its continued relevance in both synthetic chemistry and drug discovery. The protocols and pathways outlined in this guide are intended to provide a solid foundation for researchers working with this versatile molecule.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel hydrazine derivatives as selective DPP-IV inhibitors: findings from virtual screening and validation through molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Key literature on the synthesis of Biphenyl-4-YL-hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the key synthetic routes for Biphenyl-4-YL-hydrazine hydrochloride, a versatile intermediate in medicinal chemistry and organic synthesis.[1] The methodologies presented are based on established chemical principles, drawing from analogous and well-documented procedures for related hydrazine compounds.

Introduction

This compound, with the chemical formula C12H13ClN2, is a valuable building block in the development of novel pharmaceuticals and agrochemicals.[1] Its biphenyl scaffold and reactive hydrazine moiety make it a key component in the synthesis of various heterocyclic compounds, such as pyrazoles and indoles, which are prevalent in many biologically active molecules. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Synthetic Pathway Overview

The most common and efficient synthesis of this compound proceeds via a two-step sequence starting from 4-aminobiphenyl. This pathway involves:

-

Diazotization: The conversion of the primary aromatic amine (4-aminobiphenyl) into a diazonium salt using nitrous acid.

-

Reduction: The subsequent reduction of the diazonium salt to the corresponding hydrazine derivative.

The final product is isolated as the hydrochloride salt.

Caption: General synthetic pathway for this compound.

Key Experimental Protocols

The following protocols are detailed methodologies for the synthesis of this compound, adapted from established procedures for analogous compounds.

Protocol 1: Synthesis via Tin(II) Chloride Reduction

This is a widely used and reliable method for the reduction of diazonium salts to hydrazines.

Step 1: Diazotization of 4-Aminobiphenyl

-

In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 4-aminobiphenyl in a solution of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the 4-biphenyldiazonium chloride solution.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue to stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

The this compound will precipitate as a solid.

-

Collect the precipitate by vacuum filtration, wash with a small amount of cold water, followed by a non-polar solvent (e.g., diethyl ether) to remove impurities.

-

Dry the product under vacuum to yield this compound.

Caption: Experimental workflow for the synthesis via tin(II) chloride reduction.

Quantitative Data

While specific yield data for the synthesis of this compound is not extensively published, high yields can be expected based on analogous reactions.

| Parameter | Value/Range | Source/Analogy |

| Starting Material | 4-Aminobiphenyl | - |

| Key Reagents | Sodium nitrite, Tin(II) chloride dihydrate, Hydrochloric acid | - |

| Reaction Temperature | 0-10 °C | Analogous syntheses |

| Reaction Time | 2-4 hours | Analogous syntheses |

| Expected Yield | >80% | Based on similar reported syntheses |

| Reported Yield (Analogue) | 96% (for 4-benzyloxyphenylhydrazine HCl) | [2] |

Purity and Characterization

The purity of the synthesized this compound can be assessed using standard analytical techniques:

-

Melting Point: Comparison with literature values.

-

NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

FT-IR Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight.

Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Safety Considerations

-

Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Diazonium salts can be explosive when isolated and dry. It is crucial to keep them in solution and at low temperatures.

-

All procedures should be carried out in a well-ventilated fume hood.

This technical guide provides a solid foundation for the synthesis of this compound. Researchers are encouraged to consult the primary literature for further details and to perform a thorough risk assessment before undertaking any experimental work.

References

Spectroscopic and Analytical Profile of Biphenyl-4-YL-hydrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spectroscopic Data

The following tables summarize the expected spectroscopic data for Biphenyl-4-YL-hydrazine hydrochloride. These values are predicted based on the analysis of related aromatic hydrazines and biphenyl derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 7.30 - 7.60 | Aromatic Protons (m) |

| 8.50 - 10.50 | -NH-NH₃⁺ Protons (br s) |

Note: Predicted chemical shifts are in ppm relative to a standard reference (e.g., TMS). The exact shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy Data

Table 2: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3200 - 3400 | N-H stretch (hydrazine) | Medium - Strong |

| 3000 - 3100 | C-H stretch (aromatic) | Medium |

| 1600 - 1620 | N-H bend (hydrazine) | Medium |

| 1580 - 1600 | C=C stretch (aromatic) | Medium - Strong |

| 1480 - 1520 | C=C stretch (aromatic) | Medium - Strong |

| 800 - 850 | C-H bend (para-substituted aromatic) | Strong |

Mass Spectrometry (MS) Data

Table 3: Predicted Mass Spectrometry Fragments

| m/z | Proposed Fragment |

| 184.10 | [M-HCl]⁺ (Biphenyl-4-yl-hydrazine) |

| 169.08 | [C₁₂H₉N]⁺ |

| 154.08 | [C₁₂H₁₀]⁺ (Biphenyl) |

| 77.04 | [C₆H₅]⁺ (Phenyl) |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., DMSO-d₆, D₂O)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for hydrochloride salts).

-

Transfer the solution to an NMR tube.

-

-

Instrument Setup:

-

Tune and shim the NMR spectrometer according to standard procedures.

-

Set the appropriate acquisition parameters for both ¹H and ¹³C NMR.

-

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum.

-

Acquire the proton-decoupled ¹³C NMR spectrum.

-

-

Data Processing:

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra to the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts for all signals.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr) of spectroscopic grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr in an agate mortar.

-

Transfer the finely ground powder to a pellet press.

-

Apply pressure to form a transparent or translucent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of a blank KBr pellet for background correction.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

This compound

-

Volatile solvent (e.g., methanol, acetonitrile)

-

Mass Spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable volatile solvent at a concentration of approximately 1 mg/mL.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.

-

-

Instrument Setup:

-

Set up the mass spectrometer with an appropriate ionization source (e.g., ESI in positive ion mode).

-

Calibrate the instrument using a standard calibrant.

-

-

Data Acquisition:

-

Introduce the sample solution into the mass spectrometer.

-

Acquire the mass spectrum over a suitable m/z range.

-

-

Data Analysis:

-

Identify the molecular ion peak and any significant fragment ions.

-

Propose fragmentation pathways consistent with the observed spectrum.

-

Mandatory Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic analysis of this compound.

Logical Relationship for Structural Elucidation

Caption: Logical approach to the structural elucidation of this compound using spectroscopic data.

References

In-Depth Technical Guide to the Solubility of Biphenyl-4-YL-hydrazine hydrochloride in Organic Solvents

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Biphenyl-4-YL-hydrazine hydrochloride. Due to the limited availability of specific quantitative data in publicly accessible literature, this document summarizes the existing qualitative information, presents a predicted solubility profile based on physicochemical principles, and details a robust experimental protocol for the empirical determination of its solubility in various organic solvents.

Introduction to this compound

This compound (C₁₂H₁₃ClN₂) is a salt of an organic base, featuring a biphenyl group attached to a hydrazine moiety. This structure imparts a dual nature to the molecule: the biphenyl group is large and nonpolar, while the hydrazine hydrochloride group is polar and capable of ionic interactions and hydrogen bonding. This compound serves as a key intermediate and building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules.[1] Understanding its solubility is critical for optimizing reaction conditions, developing purification strategies (like recrystallization), and formulating products.

Solubility Profile

A thorough review of scientific literature and chemical databases reveals a scarcity of quantitative solubility data for this compound. The available information is primarily qualitative.

Predicted Solubility

The solubility of a compound is governed by the principle of "like dissolves like."[2][3] this compound's structure suggests a complex solubility profile:

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ionic hydrochloride and the polar hydrazine group are expected to interact favorably with polar protic solvents through ion-dipole interactions and hydrogen bonding. Therefore, moderate to good solubility is predicted in these solvents.[4] However, the large, nonpolar biphenyl group will limit its solubility compared to smaller, more polar hydrazine salts.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can engage in dipole-dipole interactions but are not hydrogen bond donors. Good solubility is expected, particularly in highly polar solvents like DMSO and DMF, which are effective at solvating both the polar and nonpolar parts of a molecule.

-

Low-Polarity Solvents (e.g., Dichloromethane, Tetrahydrofuran): Solubility is expected to be limited. While the biphenyl group has an affinity for these solvents, the highly polar hydrazine hydrochloride moiety will resist dissolution.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The compound is predicted to be poorly soluble or insoluble in nonpolar solvents due to the dominance of the polar, ionic hydrazine hydrochloride group.

Data Presentation

The following table summarizes the available qualitative data and the predicted solubility of this compound in a range of common organic solvents. For drug development and process chemistry applications, it is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems using the experimental protocols outlined below.

| Solvent | Chemical Class | Predicted Solubility | Qualitative Data Source |

| Water | Polar Protic | Soluble | Soluble in polar solvents[4] |

| Methanol | Polar Protic | Soluble | Soluble in alcohols[4] |

| Ethanol | Polar Protic | Soluble | Soluble in alcohols[4] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | — |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble | — |

| Acetonitrile | Polar Aprotic | Sparingly Soluble | — |

| Dichloromethane (DCM) | Chlorinated | Sparingly Soluble | — |

| Tetrahydrofuran (THF) | Ether | Sparingly Soluble | — |

| Toluene | Aromatic Hydrocarbon | Poorly Soluble / Insoluble | — |

| Hexane | Aliphatic Hydrocarbon | Poorly Soluble / Insoluble | — |

Experimental Protocol for Thermodynamic Solubility Determination

The "shake-flask" method is the gold standard for determining the thermodynamic (equilibrium) solubility of a compound.[5] It involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then measured.

Materials and Equipment

-

This compound (high purity)

-

High-purity organic solvents of choice

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Glass vials with screw caps or volumetric flasks

-

Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

-

Suitable analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure

-

Preparation: Add an excess amount of this compound to a series of vials. An amount that is visibly in excess after equilibration is sufficient.

-

Solvent Addition: Pipette a precise volume of the chosen organic solvent into each vial.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) until equilibrium is achieved. This typically requires 24 to 72 hours.[6] To confirm equilibrium, samples can be taken at different time points (e.g., 24h, 48h, 72h); equilibrium is reached when the measured concentration no longer changes.

-

Sample Preparation: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time (e.g., 2-4 hours) to allow undissolved solid to settle.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove all undissolved particles. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Dilution: Dilute the clear, saturated filtrate with a known volume of the appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV) to determine the concentration. The biphenyl group provides a strong chromophore, making UV-based detection highly suitable.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Factors Influencing Solubility

This diagram outlines the logical relationships between the properties of the solute (this compound), the solvent, and the resulting solubility.

Caption: Factors influencing the solubility of the target compound.

References

An In-depth Technical Guide to the Applications of Biphenyl-4-YL-hydrazine hydrochloride in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-YL-hydrazine hydrochloride is a versatile and valuable reagent in modern organic chemistry, serving as a key building block for the synthesis of a wide array of heterocyclic compounds. Its unique structural motif, featuring a biphenyl core, imparts distinct properties to the resulting molecules, making it a reagent of significant interest in medicinal chemistry and material science. This technical guide provides a comprehensive overview of the primary applications of this compound, with a focus on its utility in the Fischer indole synthesis and the preparation of pyrazole and carbazole derivatives. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its practical application in the laboratory.

Introduction

This compound (C₁₂H₁₃ClN₂) is a stable, crystalline solid that has emerged as a significant precursor in the synthesis of complex organic molecules.[1] Its bifunctional nature, possessing both a reactive hydrazine moiety and a rigid biphenyl scaffold, allows for the construction of diverse molecular architectures. This guide will delve into the core applications of this reagent, providing researchers with the necessary information to effectively utilize it in their synthetic endeavors. The primary focus will be on its role in the synthesis of indoles, pyrazoles, and carbazoles, which are prevalent scaffolds in numerous biologically active compounds and functional materials.[2]

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction that transforms arylhydrazines and carbonyl compounds into indoles.[3][4] this compound serves as an excellent substrate for this reaction, leading to the formation of 2- and/or 3-substituted indoles bearing a biphenyl group.

General Reaction Scheme

The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement under acidic conditions, followed by cyclization and elimination of ammonia to yield the aromatic indole ring.[3][6]

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. rsc.org [rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Versatility of Biphenyl-4-YL-hydrazine Hydrochloride: A Technical Guide to the Synthesis of Novel Heterocycles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-YL-hydrazine hydrochloride has emerged as a pivotal building block in the realm of synthetic organic and medicinal chemistry. Its unique structural motif, featuring a biphenyl core, provides a versatile scaffold for the construction of a diverse array of novel nitrogen-containing heterocycles. These resulting compounds, including indole, pyrazole, and triazole derivatives, have demonstrated significant potential in pharmaceutical development, particularly as anti-cancer and antimicrobial agents. This technical guide provides an in-depth overview of the synthesis of these key heterocyclic systems from this compound, complete with detailed experimental protocols, quantitative data, and graphical representations of synthetic pathways to aid researchers in their drug discovery and development endeavors.

Introduction

The synthesis of novel heterocyclic compounds remains a cornerstone of modern drug discovery. Heterocyclic moieties are integral to the structure of a vast number of approved drugs and natural products, owing to their ability to engage in a wide range of biological interactions. This compound serves as a readily accessible and highly reactive precursor for the generation of various heterocyclic frameworks.[1][2] Its applications span from the creation of complex molecules for materials science to its primary role as a key intermediate in the synthesis of pharmaceuticals.[2] This guide will focus on three principal classes of heterocycles synthesized from this versatile building block: indoles, pyrazoles, and triazoles.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful acid-catalyzed reaction for the formation of the indole ring system from a phenylhydrazine and a carbonyl compound (aldehyde or ketone).[3] The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a-sigmatropic rearrangement to yield the indole.[3][4]

General Reaction Scheme

The overall transformation for the synthesis of biphenyl-substituted indoles is depicted below.

Caption: General workflow for the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2,3,3-trimethyl-5-(biphenyl-4-yl)-3H-indole

This protocol is adapted from a general procedure for the synthesis of 3H-indoles.[5]

Materials:

-

This compound

-

Isopropyl methyl ketone

-

Glacial acetic acid

Procedure:

-

A mixture of this compound (1 mmol) and isopropyl methyl ketone (1.2 mmol) in glacial acetic acid (10 mL) is stirred at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-water (50 mL).

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2,3,3-trimethyl-5-(biphenyl-4-yl)-3H-indole.

Quantitative Data

While specific yield data for the synthesis of indoles from this compound is not extensively reported, analogous reactions with substituted phenylhydrazines suggest that yields can be high.[5] The biological activity of indole derivatives is a subject of significant interest, with some indole-based sulfonylhydrazides showing potent anticancer activity against human breast cancer cell lines.[6][7]

| Compound Class | Biological Activity | Cell Line | IC50 (µM) |

| Indole-based arylsulfonylhydrazides | Anticancer | MCF-7 | 13.2 - 82.03 |

| Biphenyl-substituted indole-based arylsulfonylhydrazide | Anticancer | MCF-7 | 17.3 |

Table 1: Anticancer activity of selected indole derivatives.[6][7]

Synthesis of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The most common synthetic route to pyrazoles involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent.[8] One-pot, three-component reactions have also been developed for the efficient synthesis of substituted pyrazoles.[9][10][11]

General Reaction Scheme

The synthesis of 1-(biphenyl-4-yl)-3,5-disubstituted-1H-pyrazoles can be achieved through the condensation of this compound with a 1,3-diketone.

Caption: Synthesis of pyrazoles from 1,3-diketones.

Experimental Protocol: One-Pot Synthesis of 1-(biphenyl-4-yl)-3,5-disubstituted-1H-pyrazoles

This protocol is based on a general one-pot procedure for pyrazole synthesis.[10]

Materials:

-

Aromatic aldehyde

-

Acetophenone derivative

-

This compound

-

Ethanol

-

Sodium hydroxide

Procedure:

-

A mixture of the aromatic aldehyde (1 mmol), acetophenone derivative (1 mmol), and this compound (1 mmol) in ethanol (10 mL) is prepared.

-

A catalytic amount of sodium hydroxide is added, and the mixture is refluxed for a specified time (typically 2-4 hours), with reaction progress monitored by TLC.

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated product is filtered.

-

The crude product is washed with cold ethanol and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data

The yields of pyrazole synthesis can be good to high, with the specific yield depending on the nature of the substituents.[9] Pyrazole derivatives have been extensively studied for their antimicrobial properties.

| Compound Class | Organism | MIC (µg/mL) |

| Pyrazole-derived hydrazones | Acinetobacter baumannii | 4 |

| Naphthyl-substituted pyrazole-derived hydrazones | Staphylococcus aureus | 0.78 - 1.56 |

| Naphthyl-substituted pyrazole-derived hydrazones | Acinetobacter baumannii | 0.78 - 1.56 |

| Pyrazole-1-carbothiohydrazide derivative | Candida albicans | 2.9 - 7.8 |

Table 2: Antimicrobial activity of selected pyrazole derivatives.[12][13]

Synthesis of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are five-membered heterocycles containing three nitrogen atoms. Their synthesis often involves the cyclization of thiosemicarbazide intermediates, which can be derived from acyl hydrazides.[14]

General Reaction Scheme

A common route to 1,2,4-triazoles involves the formation of a thiosemicarbazide from an acetohydrazide, followed by cyclization.

Caption: General synthesis of 1,2,4-triazoles.

Experimental Protocol: Synthesis of Substituted 3-mercapto-1,2,4-triazoles

This protocol is adapted from a general procedure for the synthesis of 1,2,4-triazole derivatives.[14]

Materials:

-

2-(biphenyl-4-yloxy)acetohydrazide

-

Substituted aryl isothiocyanate

-

Ethanol

-

Triethylamine

Procedure:

-

A solution of 2-(biphenyl-4-yloxy)acetohydrazide (10 mmol) and a substituted aryl isothiocyanate (10 mmol) in absolute ethanol (50 mL) is refluxed for 4-6 hours to form the corresponding thiosemicarbazide.

-

The reaction mixture is cooled, and the precipitated thiosemicarbazide is filtered and dried.

-

The thiosemicarbazide (5 mmol) is then dissolved in ethanol, and triethylamine (a catalytic amount) is added.

-

The mixture is refluxed until the evolution of H₂S gas ceases (monitored by lead acetate paper).

-

The reaction mixture is cooled, and the resulting solid 3-mercapto-1,2,4-triazole is filtered, washed with water, and recrystallized from a suitable solvent.

Quantitative Data

The yields for the synthesis of 1,2,4-triazoles can be good, and the resulting compounds have been investigated for various biological activities, including anti-inflammatory properties.[14]

| Compound | Yield (%) |

| 2-(biphenyl-4-yloxy)acetohydrazide | 90 |

| Substituted 3-mercapto-1,2,4-triazoles | 70-85 |

Table 3: Representative yields for the synthesis of 1,2,4-triazole precursors and products.[14]

Biological Significance and Signaling Pathways

While specific signaling pathways for heterocycles derived directly from this compound are not yet extensively elucidated in the public domain, the biological activities of the resulting indole and pyrazole derivatives suggest interactions with key cellular targets. For instance, the anticancer activity of indole derivatives often involves the inhibition of protein kinases or tubulin polymerization, which are critical components of cell division and signaling pathways. Pyrazole derivatives with antimicrobial activity likely interfere with essential bacterial enzymes or cell wall synthesis.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anticancer agent derived from this compound.

Caption: A potential cancer signaling pathway targeted by novel heterocycles.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of novel heterocyclic compounds. The Fischer indole synthesis, pyrazole formation through condensation reactions, and the synthesis of 1,2,4-triazoles represent robust and adaptable methods for generating libraries of compounds with significant potential for drug discovery. The detailed protocols and compiled data in this guide are intended to facilitate further research and development in this promising area of medicinal chemistry. Future work should focus on the elucidation of specific structure-activity relationships and the identification of the precise molecular targets and signaling pathways modulated by these novel heterocycles.

References

- 1. japsonline.com [japsonline.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. daneshyari.com [daneshyari.com]

- 10. worldresearchersassociations.com [worldresearchersassociations.com]

- 11. One-Pot, Three-Component Synthesis of Substituted Pyrazoles - ChemistryViews [chemistryviews.org]

- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ijrpr.com [ijrpr.com]

The Genesis of a Key Synthetic Building Block: A Technical Guide to Biphenyl-4-YL-hydrazine hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-YL-hydrazine hydrochloride, a versatile organic compound, has carved a significant niche as a crucial intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and dyes.[1] Its unique biphenyl scaffold coupled with the reactive hydrazine group makes it an invaluable building block for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles.[1] This technical guide delves into the historical context of its discovery, presents its key physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates the synthetic pathway.

Historical Context: An Evolution of Aromatic Hydrazine Synthesis

The synthesis of aromatic hydrazines is intrinsically linked to the development of diazo chemistry. The diazotization of an aromatic amine, followed by a reduction step, is the classical and still widely practiced method for preparing aryl hydrazines. This fundamental transformation was extensively studied by German chemists in the latter half of the 19th century, with journals like Berichte der deutschen chemischen Gesellschaft and Justus Liebigs Annalen der Chemie being the primary platforms for disseminating such discoveries.[2][3][4][5][6]

The precursor to this compound is 4-aminobiphenyl. The synthesis of 4-aminobiphenyl and other biphenyl derivatives became more accessible following advancements in coupling reactions. With a reliable source of 4-aminobiphenyl, its conversion to the corresponding hydrazine via diazotization and reduction would have been a logical extension of the established synthetic methodologies of the time. Therefore, it is highly probable that this compound was first synthesized in a research or industrial laboratory in the late 19th or early 20th century, though the work may not have been published as a standalone discovery but rather as a step in the synthesis of a larger, target molecule.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃ClN₂ | [1][7] |

| Molecular Weight | 220.70 g/mol | [1][7][8] |

| Appearance | Off-white or beige solid | [1] |

| Melting Point | 213-214 °C | [9] |

| Purity | ≥ 95% (NMR) | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [10] |

| Storage Conditions | 0-8 °C, stored under nitrogen. | [1] |

Spectral data, including ¹H NMR, is available in public databases such as PubChem, which can be used for structural confirmation.[7][8]

Experimental Protocol: Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound from 4-aminobiphenyl. This procedure is based on well-established methods for the preparation of aromatic hydrazine hydrochlorides.[11][12][13]

Materials:

-

4-Aminobiphenyl

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Stannous Chloride Dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Diethyl Ether

-

Ice

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Thermometer

-

Büchner funnel and flask

-

Beakers and graduated cylinders

Procedure:

Step 1: Diazotization of 4-Aminobiphenyl

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, prepare a suspension of 4-aminobiphenyl (1 equivalent) in a mixture of concentrated hydrochloric acid and deionized water.

-

Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 equivalents) in deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the 4-aminobiphenyl suspension over a period of 30-45 minutes, ensuring the temperature is maintained below 5 °C.

-

After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

Step 2: Reduction of the Diazonium Salt

-

In a separate beaker, prepare a solution of stannous chloride dihydrate (2.5 - 3 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Slowly add the cold stannous chloride solution to the vigorously stirred diazonium salt solution. A precipitate of this compound will begin to form.

-

During the addition, maintain the temperature of the reaction mixture below 10 °C.

-

Once the addition is complete, continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

Step 3: Isolation and Purification of the Product

-

Collect the precipitated solid by vacuum filtration using a Büchner funnel.

-

Wash the filter cake with a small amount of cold deionized water, followed by a wash with diethyl ether to remove any non-polar impurities.

-

Dry the resulting white to off-white solid under vacuum to obtain this compound.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Berichte der Deutschen Chemischen Gesellschaft in SearchWorks catalog [searchworks.stanford.edu]

- 3. Berichte der Deutschen Chemischen Gesellschaft archives [onlinebooks.library.upenn.edu]

- 4. Berichte der Deutschen Chemischen Gesellschaft (in SafetyLit) [safetylit.org]

- 5. Aldehyde - Wikipedia [en.wikipedia.org]

- 6. catalog.hathitrust.org [catalog.hathitrust.org]

- 7. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrazine, (4-biphenylyl)-, hydrochloride | C12H13ClN2 | CID 459034 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

- 10. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 11. 4-Benzyloxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. Phenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Biphenyl-4-YL-hydrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl-4-YL-hydrazine hydrochloride, also known as (4-phenylphenyl)hydrazine hydrochloride, is a valuable reagent in the fields of medicinal chemistry and organic synthesis. Its utility as a building block, particularly in the development of novel therapeutics, necessitates a thorough understanding of its safety profile and proper handling procedures.[1] This guide provides an in-depth overview of the known hazards, handling precautions, and emergency procedures associated with this compound, compiled from safety data sheets and toxicological information. It is intended to equip laboratory personnel with the knowledge required to work with this chemical safely.

Chemical and Physical Properties

A foundational aspect of safe chemical handling is the awareness of its physical and chemical properties. This data is crucial for appropriate storage, handling, and emergency response planning.

| Property | Value | Source |

| Synonyms | (4-phenylphenyl)hydrazine hydrochloride, 4-Biphenylylhydrazine hydrochloride | [2][3] |

| CAS Number | 2217-77-8, 63543-02-2 | [1][3][4] |

| Molecular Formula | C₁₂H₁₃ClN₂ | [2][5] |

| Molecular Weight | 220.70 g/mol | [4][5] |

| Appearance | Off-white or beige solid | [1] |

| Solubility | Soluble in polar solvents such as water and alcohols. | [2] |

| Storage Temperature | 2-8°C, under an inert atmosphere. | [1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classification, which may vary slightly between suppliers. It is imperative to consult the specific Safety Data Sheet (SDS) for the product in use.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed. |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin. |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation. |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects. |

| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer/Suspected of causing cancer. |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure. |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life. |

Note: The carcinogenicity classification may vary. Some sources classify it as Category 1B, while others list it as Category 2. Users should handle this compound with the assumption of carcinogenicity.

Signal Word: Danger[6]

Hazard Pictograms:

Safety and Handling Precautions

Adherence to strict safety protocols is mandatory when working with this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a face shield are required. |

| Skin Protection | A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile) are essential. Ensure full skin coverage. |

| Respiratory Protection | All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of inhalation, a full-face respirator with appropriate cartridges should be used. |

Handling and Storage

Proper handling and storage are critical to prevent accidental exposure and maintain chemical integrity.

-

Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[6]

-

General Handling : Avoid contact with skin, eyes, and clothing. Do not breathe dust.[6] Wash hands thoroughly after handling.

-

Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is between 2°C and 8°C. Store under an inert atmosphere (e.g., nitrogen) to prevent degradation. Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

-

Small Spills : Carefully sweep up the solid material, avoiding dust generation. Place it in a sealed container for disposal.

-

Large Spills : Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and prevent it from entering drains or waterways. Collect the material and place it in a designated container for hazardous waste disposal.

-

Environmental Precautions : This substance is very toxic to aquatic life. Prevent it from entering soil, drains, and surface water.

Experimental Protocols for Hazard Assessment

While specific toxicological studies for this compound are not publicly available, the following are representative methodologies based on OECD guidelines for assessing the types of hazards associated with this chemical.

Acute Oral Toxicity (Representative OECD Guideline 420: Fixed Dose Procedure)

-

Objective : To determine the dose at which the substance causes evident toxicity.[7]

-

Animals : Healthy, young adult female rats are typically used.[8]

-

Procedure :

-

Animals are fasted overnight before dosing.[9]

-

The test substance is administered orally by gavage at one of the fixed dose levels (5, 50, 300, 2000 mg/kg).[8]

-

A sighting study with a single animal is often performed to determine the appropriate starting dose.[8]

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[7]

-

-

Endpoint : The dose that produces evident toxicity but not mortality in the animals. This information is used for GHS classification.[7]

Skin Irritation (Representative OECD Guideline 439: In Vitro Skin Irritation)

-

Objective : To assess the potential of a chemical to cause skin irritation.[10][11]

-

Test System : A reconstructed human epidermis (RhE) model, which mimics the properties of the human epidermis.[10][11][12]

-

Procedure :

-

The test chemical is applied topically to the surface of the RhE tissue.[12]

-

After a defined exposure period (e.g., 60 minutes), the chemical is washed off, and the tissue is incubated for a recovery period (e.g., 42 hours).[12]

-

Cell viability is measured using a colorimetric assay, such as the MTT assay.[12]

-

-

Endpoint : If the cell viability is reduced below a certain threshold (e.g., ≤ 50%), the chemical is classified as a skin irritant.[12]

Eye Irritation (Representative OECD Guideline 405: Acute Eye Irritation/Corrosion)

-

Objective : To determine the potential of a substance to cause eye irritation or corrosion.[13][14]

-

Animals : Healthy, adult albino rabbits are used.[15]

-

Procedure :

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal.[14][16] The other eye serves as a control.

-

The eyes are examined for signs of irritation (redness, swelling, discharge, corneal opacity) at specific intervals (e.g., 1, 24, 48, and 72 hours) after application.[15][16]

-

The severity of the reactions is scored.

-

-

Endpoint : The substance is classified based on the severity and reversibility of the observed eye lesions.[15]

Mutagenicity (Representative Ames Test Protocol)

-

Objective : To assess the mutagenic potential of a chemical by its ability to induce reverse mutations in bacteria.[17][18]

-

Test System : Strains of Salmonella typhimurium or Escherichia coli that are auxotrophic for an amino acid (e.g., histidine).[17]

-

Procedure :

-

The bacterial strains are exposed to the test chemical at various concentrations, both with and without a metabolic activation system (S9 mix from rat liver).

-

The bacteria are then plated on a minimal agar medium that lacks the required amino acid.

-

The plates are incubated for 48-72 hours.

-

-

Endpoint : A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies compared to the negative control.[18] This suggests that the chemical is mutagenic.

Visualized Safety Workflows

To further aid in the practical application of these safety measures, the following diagrams illustrate key logical workflows.

Caption: A logical workflow for the safe handling of this compound.

Caption: Emergency response workflow for a spill of this compound.

Conclusion

This compound is a potent and versatile chemical with significant applications in research and development. However, its hazardous properties demand the utmost respect and adherence to stringent safety protocols. By understanding its physical and chemical properties, recognizing its hazards, utilizing appropriate personal protective equipment, and being prepared for emergencies, researchers can mitigate the risks associated with its use. This guide serves as a comprehensive resource to promote a culture of safety in the laboratory when handling this and other similarly hazardous compounds. Always prioritize safety and consult the most up-to-date Safety Data Sheet before commencing any work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. CAS 63543-02-2: biphenyl-4-ylhydrazine hydrochloride (1:1) [cymitquimica.com]

- 3. pschemicals.com [pschemicals.com]

- 4. scbt.com [scbt.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. carlroth.com:443 [carlroth.com:443]

- 7. Acute Toxicity Studies - Study Design of OECD Guideline 420: Acute Oral Toxicity – Fixed Dose Method - Tox Lab [toxlab.co]

- 8. scribd.com [scribd.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. siesascs.edu.in [siesascs.edu.in]

- 12. x-cellr8.com [x-cellr8.com]

- 13. pacificbiolabs.com [pacificbiolabs.com]

- 14. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 15. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. microbiologyinfo.com [microbiologyinfo.com]

- 18. ossila.com [ossila.com]

An In-depth Technical Guide to Biphenyl-4-YL-hydrazine Hydrochloride and Its Common Chemical Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biphenyl-4-YL-hydrazine hydrochloride is a versatile and valuable building block in modern organic and medicinal chemistry. Its unique structural features, combining the rigidity of the biphenyl scaffold with the reactivity of the hydrazine moiety, make it a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant biological activities. This technical guide provides a comprehensive overview of the synthesis of this compound and its most common and impactful chemical reactions, including the Fischer indole synthesis, hydrazone formation, and the synthesis of pyrazoles. Detailed experimental protocols, quantitative data, and visual diagrams of reaction pathways are presented to serve as a practical resource for researchers in drug discovery and development.

Introduction

The biphenyl moiety is a recognized privileged scaffold in medicinal chemistry, often imparting favorable pharmacokinetic and pharmacodynamic properties to drug candidates. When coupled with a hydrazine functional group, as in Biphenyl-4-YL-hydrazine, it becomes a powerful tool for the construction of nitrogen-containing heterocycles. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1] This guide will delve into the core chemical transformations of this reagent, providing the necessary technical details for its effective utilization in the laboratory.

Synthesis of this compound

The most common and reliable method for the preparation of aryl hydrazine hydrochlorides involves a two-step sequence starting from the corresponding aniline: diazotization followed by reduction. This procedure can be effectively adapted for the synthesis of this compound from 4-aminobiphenyl.

Experimental Protocol: Synthesis from 4-Aminobiphenyl

This protocol is adapted from the well-established synthesis of phenylhydrazine hydrochloride.

Step 1: Diazotization of 4-Aminobiphenyl

-

In a flask equipped with a mechanical stirrer and immersed in an ice-salt bath, add a solution of concentrated hydrochloric acid in water.

-

Cool the solution to 0°C and add 4-aminobiphenyl while maintaining the temperature.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not rise above 5°C.

-

After the addition is complete, stir the resulting diazonium salt solution for an additional 15-30 minutes at 0°C.

Step 2: Reduction of the Diazonium Salt

-

In a separate, larger flask, prepare a solution of tin(II) chloride in concentrated hydrochloric acid and cool it in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. A precipitate of the hydrazine hydrochloride should form.

-

Continue stirring the mixture in the ice bath for approximately one hour to ensure complete reduction.

-

Collect the precipitated this compound by vacuum filtration.

-

Wash the solid product with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

Dry the product under vacuum to obtain this compound as a stable solid.

Key Chemical Reactions

This compound is a precursor to a multitude of heterocyclic structures. The following sections detail its most prominent applications in organic synthesis.

Fischer Indole Synthesis

The Fischer indole synthesis is a classic and highly effective method for constructing the indole ring system.[2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from the reaction of an arylhydrazine with an aldehyde or a ketone.[2][3]

This protocol is based on established procedures for the synthesis of 2-phenylindoles.

-

Hydrazone Formation: In a round-bottom flask, combine equimolar amounts of this compound and acetophenone in a suitable solvent such as ethanol. Add a catalytic amount of a weak acid, like acetic acid. Reflux the mixture for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After cooling the reaction mixture, remove the solvent under reduced pressure. To the crude hydrazone, add a strong acid catalyst such as polyphosphoric acid (PPA) or anhydrous zinc chloride.

-

Heat the mixture to a temperature between 150-180°C for 1-3 hours. The reaction is often accompanied by the evolution of ammonia.

-

Work-up and Purification: Cool the reaction mixture and carefully quench it by adding it to ice-water with stirring. The solid product will precipitate.

-

Collect the crude product by filtration and wash it thoroughly with water.

-

Purify the crude indole by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure 2-(biphenyl-4-yl)-1H-indole.

| Starting Ketone/Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Acetophenone | Polyphosphoric Acid | Neat | 160-170 | 2 | 75-85 | Adapted from general procedures |

| Cyclohexanone | Zinc Chloride | Neat | 170-180 | 1.5 | 70-80 | Adapted from general procedures |

| Propiophenone | Acetic Acid | Acetic Acid | Reflux | 4 | 65-75 | Adapted from general procedures |

Hydrazone Formation

The initial step in the Fischer indole synthesis, the formation of a hydrazone, is a significant reaction in its own right. Hydrazones are stable compounds with a wide range of applications, including as intermediates in the synthesis of other heterocycles and as biologically active molecules themselves. The reaction proceeds via the nucleophilic addition of the hydrazine to the carbonyl group of an aldehyde or ketone, followed by the elimination of a water molecule.

-

Dissolve this compound in a suitable solvent, such as ethanol or methanol.

-

Add an equimolar amount of the desired aldehyde or ketone to the solution.

-

Add a catalytic amount of a weak acid (e.g., a few drops of acetic acid) to facilitate the reaction.

-

Stir the reaction mixture at room temperature or with gentle heating for 1-4 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the hydrazone.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified hydrazone under vacuum.

| Aldehyde/Ketone | Solvent | Temperature | Time (h) | Yield (%) | Reference |